

5-Nitropicolinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest


Compound Name: *5-Nitropicolinic acid*

Cat. No.: B016969

[Get Quote](#)

CAS Number: 30651-24-2

Chemical Structure:

Synonyms: 5-Nitro-2-pyridinecarboxylic acid

Physicochemical Properties

A summary of the key physicochemical properties of **5-Nitropicolinic acid** is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C6H4N2O4	--INVALID-LINK--
Molecular Weight	168.11 g/mol	--INVALID-LINK--
Appearance	White to orange to green powder/crystal	TCI America
Melting Point	218-220 °C	ChemicalBook
Solubility	Soluble in dimethyl sulfoxide	ChemicalBook
pKa (Predicted)	2.71 ± 0.13	ChemicalBook

Synthesis and Characterization

Synthesis of 5-Nitropicolinic Acid

A common route for the synthesis of **5-Nitropicolinic acid** involves the nitration of a picolinic acid derivative. While a specific, detailed, and publicly available protocol for the direct synthesis of **5-Nitropicolinic acid** is not readily found in the reviewed literature, a general and relevant procedure is the nitration of picolinic acid N-oxide, which can be adapted.

Experimental Protocol: Nitration of Picolinic Acid N-Oxide (Adapted for **5-Nitropicolinic Acid** Synthesis)

- Materials: Picolinic acid, concentrated sulfuric acid, fuming nitric acid.
- Procedure:
 - In a flask equipped with a stirrer and cooled in an ice bath, slowly add picolinic acid to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. The temperature should be maintained below 10 °C during the addition.
 - After the addition is complete, the reaction mixture is carefully heated to a temperature range of 120-130 °C for approximately 2.5 hours.
 - The mixture is then cooled to room temperature and poured into ice water.

- The resulting precipitate, **5-Nitropicolinic acid**, is collected by filtration, washed with cold water, and dried under vacuum.

Note: This is a generalized procedure and requires optimization and safety precautions, particularly when handling strong acids and performing nitration reactions.

Analytical Characterization

The identity and purity of synthesized **5-Nitropicolinic acid** should be confirmed using a combination of analytical techniques.

Table 2: Analytical Methods for the Characterization of **5-Nitropicolinic Acid**

Technique	Purpose	Expected Observations
¹ H NMR	Structural confirmation	Signals corresponding to the protons on the pyridine ring.
¹³ C NMR	Structural confirmation	Signals corresponding to the carbon atoms of the pyridine ring and the carboxyl group.
FT-IR Spectroscopy	Functional group identification	Characteristic absorption bands for O-H (carboxyl), C=O (carboxyl), N-O (nitro group), and C=N and C=C (pyridine ring) vibrations.
Mass Spectrometry	Molecular weight determination	A molecular ion peak corresponding to the molecular weight of 5-Nitropicolinic acid.
HPLC	Purity assessment	A single major peak indicating the purity of the compound.

Applications in Drug Development

5-Nitropicolinic acid serves as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions. These metal complexes have garnered significant interest

in drug development due to their potential therapeutic properties, particularly as anticancer and anti-inflammatory agents.

Anticancer and Anti-inflammatory Activity of Metal Complexes

Several studies have demonstrated the potential of metal complexes of **5-Nitropicolinic acid** as therapeutic agents. A new family of six complexes based on **5-nitropicolinic acid** (5-npic) and transition metals has been synthesized and characterized: $[M(5\text{-npic})_2]_n$ ($M^{II} = Mn$ (1) and Cd (2)), $[Cu(5\text{-npic})_2]_n$ (3), and $[M(5\text{-npic})_2(H_2O)_2]$ ($M^{II} = Co$ (4), Ni (5), and Zn (6))[1]. The anticancer activity of these complexes was evaluated against several cancer cell lines.

Table 3: In Vitro Anticancer Activity of **5-Nitropicolinic Acid** Metal Complexes (IC50 values in $\mu\text{g/mL}$)[1]

Compound	B16-F10 (Melanoma)	HT29 (Colon Cancer)	HepG2 (Liver Cancer)
Cd(II) Complex (2)	26.94	> 100	> 100
Co(II) Complex (4)	45.10	> 100	> 100

Furthermore, the anti-inflammatory potential of these complexes was assessed.

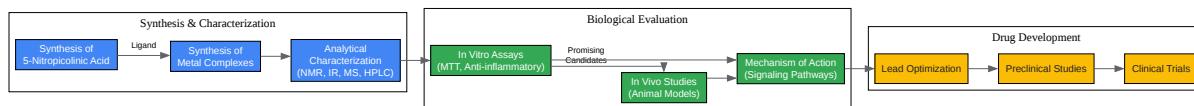
Table 4: In Vitro Anti-inflammatory Activity of **5-Nitropicolinic Acid** Metal Complexes (IC50 NO in $\mu\text{g/mL}$)[1]

Compound	RAW 264.7 (Macrophage)
Cd(II) Complex (2)	5.38
Cu(II) Complex (3)	24.10
Zn(II) Complex (6)	17.63

Lanthanide complexes of **5-Nitropicolinic acid** have also been investigated for their potential as anticancer agents against prostatic cancer cell lines[2].

Experimental Protocol: Synthesis of Metal Complexes with **5-Nitropicolinic Acid** (General Procedure)

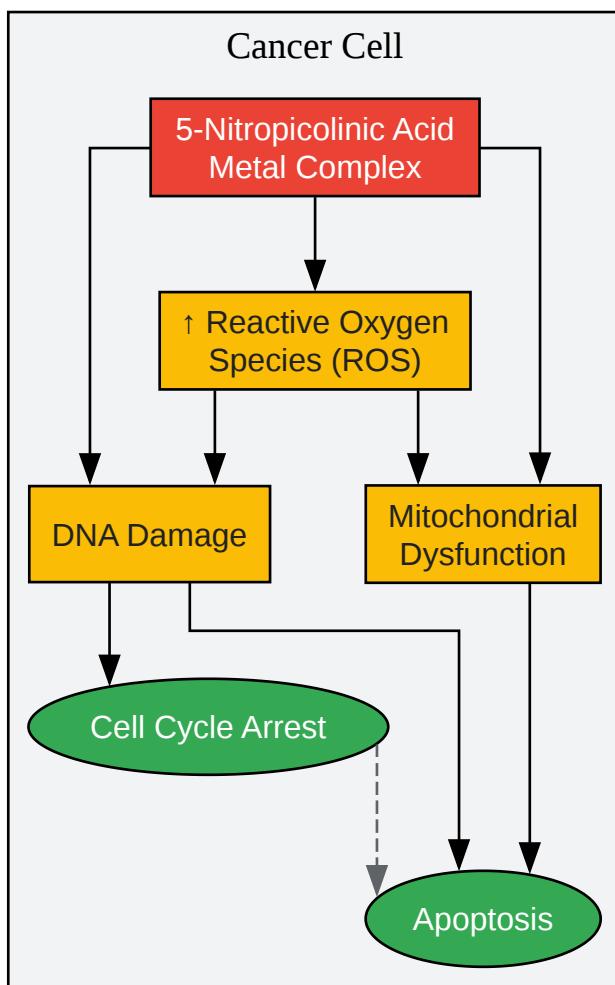
- Materials: **5-Nitropicolinic acid**, a salt of the desired metal (e.g., cadmium chloride, cobalt chloride), a suitable solvent (e.g., methanol, ethanol).
- Procedure:
 - A solution of **5-Nitropicolinic acid** in the chosen solvent is prepared.
 - A solution of the metal salt in the same solvent is added to the ligand solution.
 - The reaction mixture is stirred, often with heating, for a specified period to allow for complex formation.
 - The resulting precipitate of the metal complex is collected by filtration, washed with the solvent, and dried.


Experimental Protocol: MTT Assay for Cytotoxicity

- Cell Lines: B16-F10, HT29, HepG2, or other relevant cancer cell lines.
- Procedure:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are then treated with various concentrations of the **5-Nitropicolinic acid** metal complexes for a specified duration (e.g., 24, 48, or 72 hours).
 - Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
 - After incubation, the formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).
 - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

- The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Logical Workflow and Potential Signaling Pathway


The development and evaluation of **5-Nitropicolinic acid** and its derivatives as potential therapeutic agents follow a logical workflow. This begins with the synthesis and characterization of the parent compound and its metal complexes, followed by in vitro and in vivo evaluation of their biological activities.

[Click to download full resolution via product page](#)

Experimental workflow for the development of **5-Nitropicolinic acid**-based therapeutics.

While the precise signaling pathways affected by **5-Nitropicolinic acid** and its metal complexes are not yet fully elucidated, based on the known mechanisms of other anticancer agents, a plausible hypothesis involves the induction of apoptosis and cell cycle arrest. The diagram below illustrates a potential signaling cascade that could be investigated.

[Click to download full resolution via product page](#)

Hypothesized signaling pathway for the anticancer activity of **5-Nitropicolinic acid** metal complexes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid - Dalton Transactions (RSC Publishing)

DOI:10.1039/D4DT00265B [pubs.rsc.org]

- 2. Potential antiprostatic performance of novel lanthanide-complexes based on 5-nitropicolinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Nitropicolinic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016969#5-nitropicolinic-acid-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com